![molecular formula C7H14N2 B12573651 [Butyl(methyl)amino]acetonitrile](/img/structure/B12573651.png)
[Butyl(methyl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Butyl(methyl)amino]acetonitrile is an organic compound that contains both an amino group and a nitrile group. This compound is of interest due to its potential applications in various fields of chemistry and industry. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Butyl(methyl)amino]acetonitrile typically involves the reaction of butylamine with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[Butyl(methyl)amino]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of butyl(methyl)aminoethane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of substituted aminoacetonitriles.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Butyl(methyl)amino]acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents or study its effects on biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The compound’s ability to interact with various molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various industrial processes, including the manufacture of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of [Butyl(methyl)amino]acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Contains an amino group and a nitrile group, similar to [Butyl(methyl)amino]acetonitrile, but with a simpler structure.
Butylamine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
Acetonitrile: Contains only the nitrile group, limiting its reactivity compared to this compound.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a broader range of reactivity and potential applications. This makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-[butyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C7H14N2/c1-3-4-6-9(2)7-5-8/h3-4,6-7H2,1-2H3 |
Clé InChI |
AYIYDBTYVKGXAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


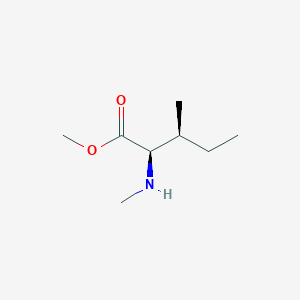
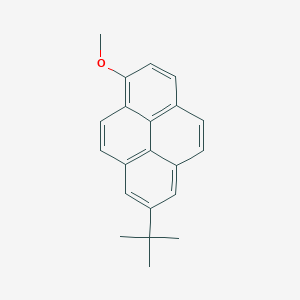
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)
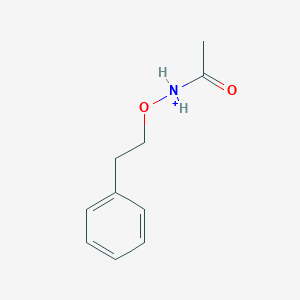
![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)
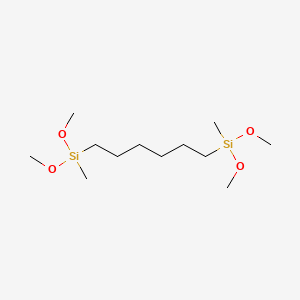
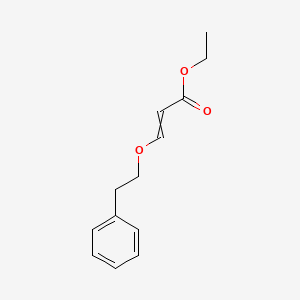
![N~1~-[(3-Methylphenyl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12573635.png)

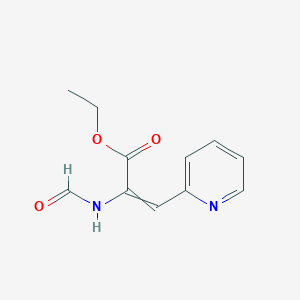
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine](/img/structure/B12573646.png)
